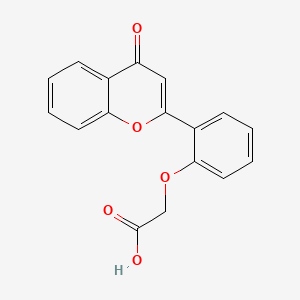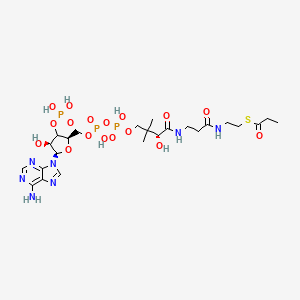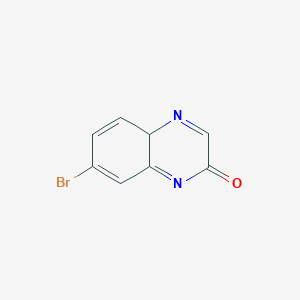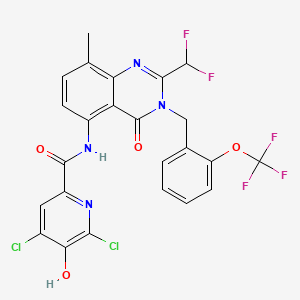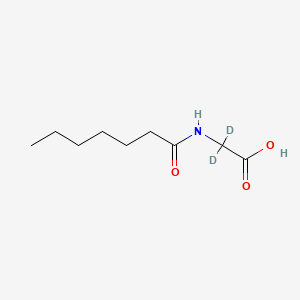
N-Heptanoylglycine-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Heptanoylglycine-d2 is a deuterated derivative of N-Heptanoylglycine, which is a glycine derivative. This compound is labeled with deuterium, a stable isotope of hydrogen, making it useful in various scientific research applications. The molecular formula of this compound is C9H15D2NO3, and it has a molecular weight of 189.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Heptanoylglycine-d2 can be synthesized through the deuteration of N-Heptanoylglycine. The process involves the incorporation of deuterium into the molecular structure of N-Heptanoylglycine. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium atoms. The specific reaction conditions and reagents used for this process are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
The industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle stable isotopes. The production methods ensure high purity and consistent quality of the compound, which is essential for its use in scientific research .
Análisis De Reacciones Químicas
Types of Reactions
N-Heptanoylglycine-d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
N-Heptanoylglycine-d2 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of glycine derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-Heptanoylglycine-d2 involves its incorporation into metabolic pathways where glycine derivatives are utilized. The deuterium labeling allows researchers to track the compound’s movement and transformation within these pathways. This helps in understanding the molecular targets and pathways involved in the metabolism of glycine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N-Heptanoylglycine-d2 include:
N-Heptanoylglycine: The non-deuterated form of the compound.
N-Octanoylglycine: A glycine derivative with an eight-carbon fatty acid chain.
N-Hexanoylglycine: A glycine derivative with a six-carbon fatty acid chain.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for precise tracking and quantification in metabolic studies, making it a valuable tool for researchers .
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-(heptanoylamino)acetic acid |
InChI |
InChI=1S/C9H17NO3/c1-2-3-4-5-6-8(11)10-7-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13)/i7D2 |
Clave InChI |
RNFCYFVPNIXAHP-RJSZUWSASA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)O)NC(=O)CCCCCC |
SMILES canónico |
CCCCCCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


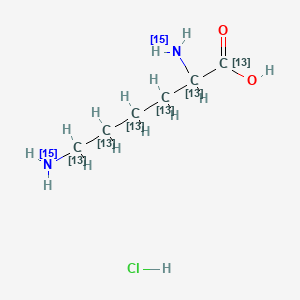
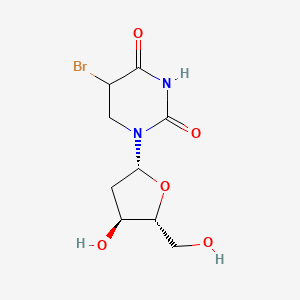
![disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate](/img/structure/B12365744.png)

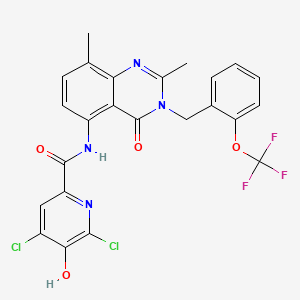
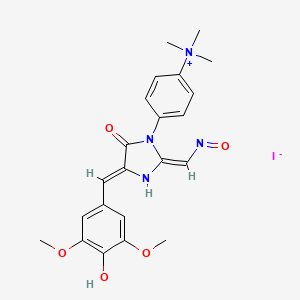
![4-[[(7S)-8-cyclopentyl-5,7-dimethyl-6-oxo-7H-pteridin-2-yl]amino]-3-cyclopentyloxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B12365765.png)
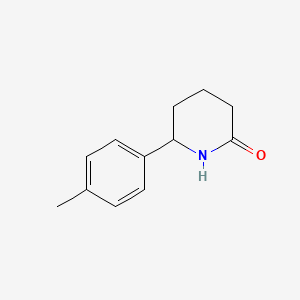
![(2R)-N-[(4S)-2-[3-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(4-benzylpiperidin-1-yl)-1-oxopentan-2-yl]amino]-3-oxopropyl]-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-5-(diaminomethylideneamino)-2-[[(2S)-2-(diaminomethylideneamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]pentanamide](/img/structure/B12365774.png)
